2-Phenylornithine dihydrochloride is a synthetic compound derived from ornithine, an amino acid that plays a crucial role in the urea cycle and protein synthesis. This compound is notable for its potential therapeutic applications, particularly in the treatment of various metabolic disorders and as a biochemical tool in research.
The compound is synthesized through the reaction of ornithine with a phenylating agent, which introduces a phenyl group into the ornithine structure. This process typically requires controlled conditions to ensure high yields and purity of the product.
2-Phenylornithine dihydrochloride falls under the category of amino acid derivatives. It is classified as a non-proteinogenic amino acid due to its synthetic origin and structural modifications compared to naturally occurring amino acids.
The synthesis of 2-Phenylornithine dihydrochloride generally involves the following steps:
The reaction conditions are critical for optimizing yield and minimizing side reactions. Parameters such as solvent choice, reaction time, and temperature must be carefully controlled. Analytical techniques like high-performance liquid chromatography (HPLC) are often employed to monitor the reaction progress and assess product purity .
2-Phenylornithine dihydrochloride has a complex molecular structure characterized by:
The molecular formula for 2-Phenylornithine dihydrochloride is C11H14Cl2N2O2, with a molecular weight of approximately 269.15 g/mol. Its structural representation can be visualized using molecular modeling software.
In biochemical contexts, 2-Phenylornithine dihydrochloride can participate in various reactions:
The reactivity of 2-Phenylornithine dihydrochloride is influenced by its functional groups. The amine group can engage in nucleophilic attacks, while the carboxylic acid can participate in esterification or amidation reactions under appropriate conditions .
The mechanism of action for 2-Phenylornithine dihydrochloride primarily involves its interaction with metabolic pathways related to nitrogen metabolism. By mimicking natural substrates, it can influence enzyme activity related to ornithine decarboxylase and other metabolic enzymes.
Research indicates that compounds similar to 2-Phenylornithine can modulate polyamine synthesis, which is crucial for cell growth and differentiation. This modulation may have implications in cancer therapy and metabolic regulation.
Relevant analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are utilized to characterize these properties accurately .
2-Phenylornithine dihydrochloride has several significant applications in scientific research:
This compound's versatility makes it valuable for both basic research and applied sciences, particularly in pharmacology and biochemistry .
The design rationale for 2-phenylornithine centers on strategic perturbation of ornithine’s native structure. L-Ornithine, a key urea cycle intermediate, possesses a linear C4 diamine backbone. Introducing a phenyl group at the α-carbon fundamentally alters three properties:
Synthesis Pathways:The primary synthetic route involves the Bucherer-Bergs reaction, a multi-step process adapted for α-aryl amino acids [9]:
Table 1: Key Synthetic Precursors and Conditions for 2-Phenylornithine
Reaction Step | Key Reagents/Conditions | Product/Intermediate | Yield (%) |
---|---|---|---|
Bucherer-Bergs Reaction | Benzaldehyde, NH₃, KCN, Ethanol/H₂O | 5-Phenylhydantoin | ~93% |
Alkaline Hydrolysis | Ba(OH)₂·8H₂O, H₂O, 165-185°C, 24h | Racemic 2-Phenylornithine | ~75% |
Salt Formation | HCl | 2-Phenylornithine dihydrochloride | Not Reported |
Data compiled from synthesis literature [9].
2-Phenylornithine dihydrochloride shares core structural motifs with established classes of bioactive arylalkylamines, positioning it as a structural analogue within the NPS landscape:
Table 2: Structural Comparison of 2-Phenylornithine with Related NPS Classes
Structural Feature | 2-Phenylornithine Dihydrochloride | Classic Phenethylamine NPS (e.g., Amphetamine) | 2C-X Series (e.g., 2C-B) | DOx Series (e.g., DOM) |
---|---|---|---|---|
Core Backbone | α-Amino Acid (Ornithine derivative) | Phenethylamine | Phenethylamine | Phenethylamine |
α-Substitution | Phenyl group, COOH, NH₂ | Methyl group (α-methyl) | H | Dimethoxymethyl group |
Aromatic Ring Substitution | Typically unsubstituted phenyl | Often ring-substituted (e.g., 4-F, 4-CH₃, 3,4-MD) | 2,5-Dimethoxy-4-X | 2,5-Dimethoxy-4-X |
Additional Functional Groups | Additional terminal NH₂ group | None | None | None |
Predicted LogP (PSA) | ~2.06 (89.34 Ų [9]) | Higher (~1.8-3.0, lower PSA) | Moderate (~1.5-2.5) | Higher (~2.5-3.5) |
Potential Biological Targets | Amino acid transporters, Decarboxylases, Polyamine systems | Monoamine transporters (DAT, NET, SERT), TAAR1, 5-HT receptors | Primarily 5-HT₂ receptors | Primarily 5-HT₂ receptors |
Despite its intriguing structure, the structure-activity relationship (SAR) landscape for 2-phenylornithine and its analogues remains largely uncharted. Critical gaps include:
Table 3: Key Unexplored SAR Variables for 2-Phenylornithine Analogues
SAR Variable | Specific Questions | Hypothetical Impact on Activity |
---|---|---|
Absolute Stereochemistry | Does the D- or L-enantiomer exhibit higher affinity for putative targets? Is activity enantioselective? | Could determine CNS activity, transporter selectivity, metabolic rate. |
Phenyl Ring Substitution | How do electron-withdrawing/donating groups or sterically bulky substituents affect target interaction and bioavailability? | Modulates lipophilicity (logP), electronic properties, steric hindrance at binding sites. |
Diamine Chain Length | What is the optimal methylene spacer (–(CH₂)ₙ–) between the α-carbon and terminal amine? | Influences conformation, charge distribution, and fit to polyamine sites. |
Terminal Amine Modification | Does acylation, alkylation, or conversion to guanidino group alter activity? | Could enhance stability, alter charge, or redirect to novel targets (e.g., NMDAR). |
Carboxyl Group Modifications | Do ester prodrugs, amides, or bioisosteres (e.g., tetrazole, sulfonate) improve brain delivery or stability? | Could increase lipophilicity (for BBB penetration) or alter susceptibility to enzymatic degradation. |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3